molecular formula C9H13NO2S B13306609 (2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid

(2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid

Katalognummer: B13306609
Molekulargewicht: 199.27 g/mol
InChI-Schlüssel: BHBZYACIOPAFHJ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with an ethyl group at the 5-position and an amino group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale adaptations of the above synthetic routes. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the ring.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct chemical and biological properties. Its combination of an amino acid backbone with a thiophene ring makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C9H13NO2S

Molekulargewicht

199.27 g/mol

IUPAC-Name

(2S)-2-amino-3-(5-ethylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C9H13NO2S/c1-2-6-3-4-7(13-6)5-8(10)9(11)12/h3-4,8H,2,5,10H2,1H3,(H,11,12)/t8-/m0/s1

InChI-Schlüssel

BHBZYACIOPAFHJ-QMMMGPOBSA-N

Isomerische SMILES

CCC1=CC=C(S1)C[C@@H](C(=O)O)N

Kanonische SMILES

CCC1=CC=C(S1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.